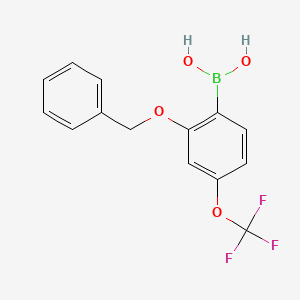

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid

説明

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid, commonly referred to as BTPBA, is an important boronic acid that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.

科学的研究の応用

Medicinal Chemistry

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid: is utilized in medicinal chemistry for the synthesis of various drug candidates. Its boronic acid moiety is instrumental in the creation of boron-containing drugs, which are significant for their potential use in neutron capture therapy . This therapy is a type of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy.

Organic Synthesis

In organic synthesis, this compound is used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, which are the backbone of organic molecules. The boronic acid group in this compound reacts with various halides or pseudohalides, enabling the construction of complex organic structures.

Drug Discovery

In the realm of drug discovery, (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid serves as a reactant for the preparation of compounds like imidazo[1,5-a]pyrido[3,2-e]pyrazines . These compounds are investigated for their role as phosphodiesterase 10A inhibitors , which have implications in treating neurological and psychiatric disorders.

Material Science

This boronic acid derivative finds applications in material science, particularly in the development of hydrogel-bearing phenylboronic acid moieties . These materials are responsive to glucose levels and are being explored for use in glucose-sensing and insulin-delivery systems, which could revolutionize diabetes management.

Biochemistry

In biochemistry, the compound’s ability to form complexes with diols is exploited for the synthesis of hydrogel-bearing phenylboronic acid moieties . These hydrogels have potential applications in glucose sensing and insulin delivery, providing a responsive mechanism for regulating blood sugar levels.

将来の方向性

作用機序

Target of Action

Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .

Mode of Action

The compound undergoes a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom. This reaction is facilitated by a radical approach .

Biochemical Pathways

The protodeboronation process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation The hydromethylation sequence has been applied to methoxy protected compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water .

Result of Action

The result of the protodeboronation and subsequent hydromethylation processes is the transformation of the original compound into a new compound with altered properties . This transformation has been used in the formal total synthesis of various compounds .

Action Environment

The rate of hydrolysis of phenylboronic pinacol esters, such as (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

[2-phenylmethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRMWAKVUHCRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

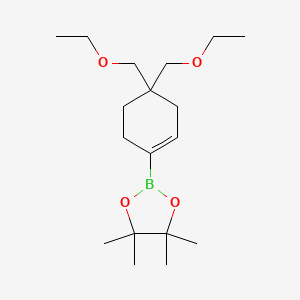

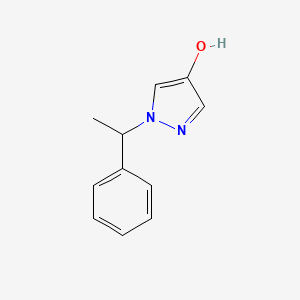

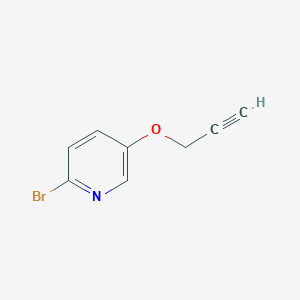

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1446027.png)

![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)

![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)

![[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride](/img/structure/B1446047.png)